(S)-Butyl 2-hydroxybutanoate spectroscopic data (NMR, IR, MS)
(S)-Butyl 2-hydroxybutanoate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of (S)-Butyl 2-hydroxybutanoate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of chiral molecules like (S)-Butyl 2-hydroxybutanoate is paramount. This guide provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to facilitate identification, characterization, and quality control.
Chemical Structure
(S)-Butyl 2-hydroxybutanoate
Caption: Chemical structure of (S)-Butyl 2-hydroxybutanoate with atom numbering for NMR assignments.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for (S)-Butyl 2-hydroxybutanoate. This data is derived from foundational spectroscopic principles and analysis of structurally related compounds.
¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz (representative)
| Proton Assignment (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~4.15 | dd | ~5.0, 7.0 | 1H |
| -OH | ~2.5-3.5 | br s | - | 1H |
| H-3 | ~1.75 | m | ~7.0, 7.5 | 2H |
| H-4 | ~0.95 | t | ~7.5 | 3H |
| H-1' | ~4.20 | t | ~6.8 | 2H |
| H-2' | ~1.65 | m | ~6.8, 7.4 | 2H |
| H-3' | ~1.40 | m | ~7.4, 7.4 | 2H |
| H-4' | ~0.92 | t | ~7.4 | 3H |
Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on concentration and temperature. It may be exchanged with D₂O.[4]
¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz (representative)
| Carbon Assignment (Atom No.) | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~175 |
| C-2 (-CHOH) | ~70 |
| C-3 (-CH₂) | ~28 |
| C-4 (-CH₃) | ~10 |
| C-1' (-OCH₂) | ~65 |
| C-2' (-CH₂) | ~31 |
| C-3' (-CH₂) | ~19 |
| C-4' (-CH₃) | ~14 |
Infrared (IR) Spectroscopy
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 3500 - 3200 | O-H stretch (alcohol) | Broad, Medium |
| 2960 - 2870 | C-H stretch (alkane) | Strong |
| ~1740 | C=O stretch (ester) | Strong |
| 1300 - 1000 | C-O stretch (ester and alcohol) | Strong |
Note: The characteristic strong absorption around 1740 cm⁻¹ is indicative of the ester carbonyl group.[5]
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| m/z | Proposed Fragment | Notes |
| 160 | [M]⁺ | Molecular Ion (low abundance) |
| 103 | [M - C₄H₉O]⁺ | Loss of butoxy radical |
| 87 | [M - C₄H₉O₂]⁺ | McLafferty rearrangement product |
| 75 | [HO-CH-C(O)OH]⁺ | Alpha-cleavage product |
| 57 | [C₄H₉]⁺ | Butyl cation |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-Butyl 2-hydroxybutanoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Apparatus: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy
-
Sample Preparation: As (S)-Butyl 2-hydroxybutanoate is a liquid, the spectrum is best obtained using the neat liquid (thin film) method.[6][7]
-
Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty salt plates.
-
Place the sample-containing plates into the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.[7]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Introduction: Due to its volatility, (S)-Butyl 2-hydroxybutanoate is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
-
Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the GC injector port.
-
-
Apparatus: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.
-
GC Separation:
-
Use a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Program the oven temperature to start at a low temperature (e.g., 60°C) and ramp up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure separation from any impurities.[11]
-
Helium is typically used as the carrier gas.[11]
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
Use a standard electron ionization energy of 70 eV.[11]
-
Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound, such as (S)-Butyl 2-hydroxybutanoate, using the described spectroscopic techniques.
References
- 1. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-Butyl 2-hydroxybutanoate | 132513-51-0 [chemicalbook.com]
- 3. 132513-51-0 || Chemieliva Pharmaceutical Co., Ltd || éåºç¦è ¾å»è¯æéå ¬å¸ [chemieliva.com]
- 4. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ursinus.edu [ursinus.edu]
- 8. researchgate.net [researchgate.net]
- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. dem.ri.gov [dem.ri.gov]
- 11. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
